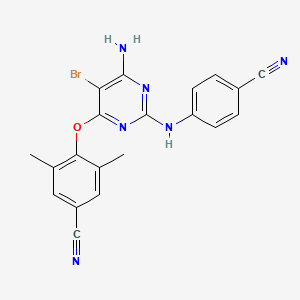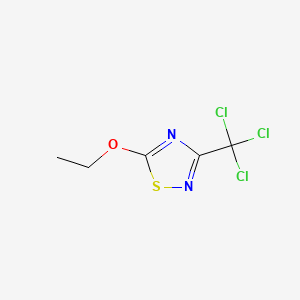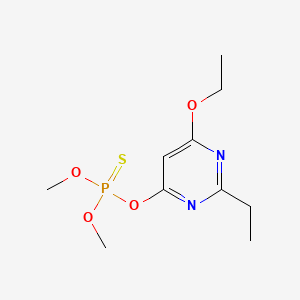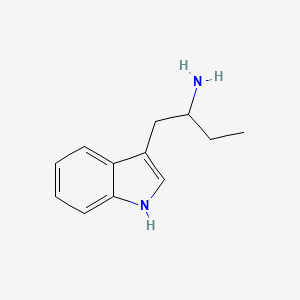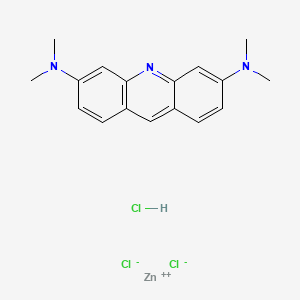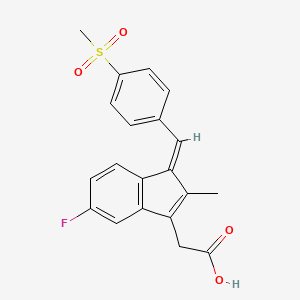
Sulindac sulfone
Descripción general
Descripción
Sulindac sulfone is a non-steroidal anti-inflammatory drug (NSAID) and an analgesic that has antiproliferative and apoptotic effects . It inhibits the expression and activity of cyclooxygenase-2 in human colon cancer cells . It is also known to reduce tumor burden in adenomatous polyposis patients .
Synthesis Analysis
Sulindac is a prodrug, derived from sulfinylindene, that is converted in vivo to an active sulfide compound by liver enzymes . Sulindac and its sulfide and sulfone metabolites undergo extensive enterohepatic circulation .
Molecular Structure Analysis
The empirical formula of Sulindac is C20H17FO3S, with a molecular weight of 356.42 . The structural formulas of sulindac and its metabolites are available .
Chemical Reactions Analysis
Sulindac sulfone reduced cellular polyamine contents in the absence but not in the presence of verapamil, an inhibitor of the export of monoacetyl diamines, inhibited cell proliferation and induced apoptosis .
Physical And Chemical Properties Analysis
Sulindac is a yellow crystalline compound, is a weak organic acid practically insoluble in water below pH 4.5, but very soluble as the sodium salt or in buffers of pH 6 or higher .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Cancer Research , specifically Colorectal Cancer (CRC) .
Summary of the Application
Sulindac sulfone, also known as exisulind, has been found to have potent growth inhibitory effects against colon tumor cells . It’s suggested that these effects are due to the down-regulation of β-catenin, a protein that is nearly ubiquitously accumulated in colon adenomas and cancers .
Methods of Application
The study involved the treatment of human colon cancer cell lines with apoptotic concentrations of sulindac metabolites (sulindac sulfide, sulindac sulfone). The treatment induced a dose- and time-dependent inhibition of β-catenin protein expression .
Results or Outcomes
The results indicated that the loss of β-catenin protein induced by sulindac metabolites is COX independent and at least partially due to reactivation of β-catenin proteasome degradation and partially a result of caspase activation during the process of apoptosis .
Application in Pharmacology
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Exisulind, the oxidative metabolite of sulindac, induces apoptosis and inhibits growth of tumor cell lines of diverse origins . This effect is independent of p53, Bcl-2, and cell cycle arrest .
Methods of Application
The study involved the treatment of SW480 colon tumor cells with exisulind. The treatment caused a persistent increase in cellular cGMP and induced PKG .
Results or Outcomes
The results indicated that exisulind induces apoptosis in colon tumor cells by inhibiting cGMP PDE, causing a persistent increase in cellular cGMP, and inducing PKG .
Application in Head and Neck Squamous Cell Carcinoma Research
Specific Scientific Field
This application falls under the field of Head and Neck Squamous Cell Carcinoma (HNSCC) Research .
Summary of the Application
Sulindac sulfone has been found to have an anti-neoplastic effect in various types of cancers, including HNSCC, in a dose-dependent manner . The antineoplastic effect is mediated through a cyclooxygenase inhibitory mechanism, followed by apoptosis and inhibition of cell proliferation .
Methods of Application
The study involved a systematic literature review approach, and articles were searched in PubMed, and Medline with the keywords “sulindac sulfone,” “anti-neoplastic activity,” “chemopreventive,” and "head and neck squamous cell carcinoma" .
Results or Outcomes
The analysis reveals that, based on the in vitro studies on various tumor models, the optimum concentration of sulindac sulfone which elicits anti-neoplastic effects is 200-800 µM . The anti-neoplastic effect is mediated through inhibition of cell proliferation and apoptosis .
Application in Breast Cancer Research
Specific Scientific Field
This application falls under the field of Breast Cancer Research , specifically Triple-Negative Breast Cancer (TNBC) .
Summary of the Application
Sulindac sulfone, also known as exisulind, has been found to inhibit Notch1 cleavage in TNBC cells . It significantly inhibited mammosphere growth in all human and murine TNBC models tested .
Methods of Application
The study involved the treatment of TNBC models with sulindac sulfone in vitro, ex-vivo and in vivo .
Results or Outcomes
In a transplantable mouse TNBC tumor model (C0321), sulindac sulfone had remarkable single-agent anti-tumor activity and eliminated Notch1 protein expression in tumors .
Application in Colon Cancer Research
Specific Scientific Field
This application falls under the field of Colon Cancer Research .
Summary of the Application
Sulindac sulfone has been found to have chemopreventive efficacy against colon cancer . The efficacy depends on the time of administration during the carcinogenic process .
Methods of Application
The study involved the administration of sulindac sulfone at different stages of colon carcinogenesis in comparison to the effect during the initiation and postinitiation periods .
Results or Outcomes
The results indicated that early administration of sulindac sulfone, but not late administration, may be required for chemopreventive efficacy of this drug .
Application in Pharmacokinetics
Specific Scientific Field
This application falls under the field of Pharmacokinetics .
Summary of the Application
Sulindac sulfone capsules were prepared for a pharmacokinetic study to facilitate ample agent supplies for future intervention studies . The effects of alternate formulations on bioavailability were examined .
Methods of Application
The study involved a single-dose, two-period crossover trial, where pharmacokinetic analyses of sulindac in capsule (test) versus tablet (reference) formulations were conducted .
Results or Outcomes
The results indicated that bioavailability appeared to be higher for the capsule compared with the tablet formulation based on test-to-reference pharmacokinetic variable ratios for the parent compound alone .
Safety And Hazards
Direcciones Futuras
Numerous studies have shown that sulindac sulfone can inhibit tumor cell growth and induce apoptosis in multiple tumor types despite lacking COX-1 and COX-2 inhibition . Furthermore, sulindac sulfone was shown to effectively inhibit carcinogen-induced tumorigenesis of the colon, mammary glands, lung, and bladder .
Propiedades
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040246 | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulindac sulfone | |
CAS RN |
59973-80-7, 59864-04-9 | |
| Record name | Sulindac sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXISULIND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



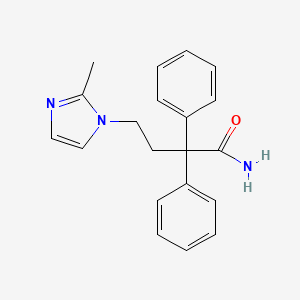
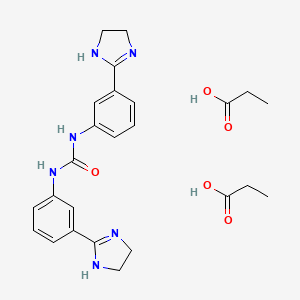
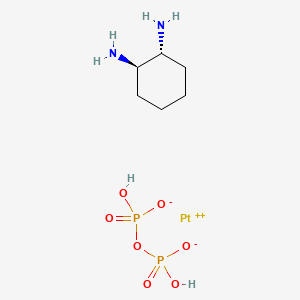
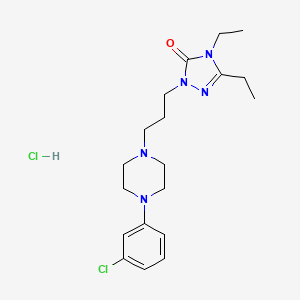
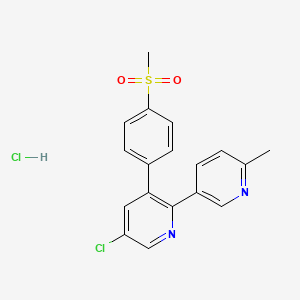
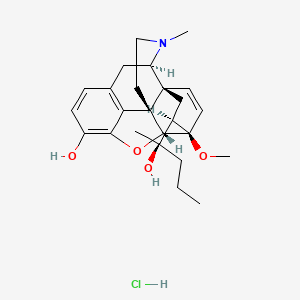
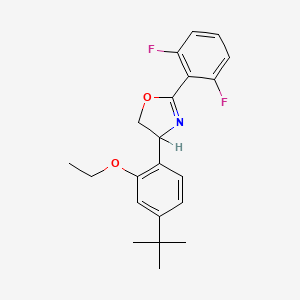
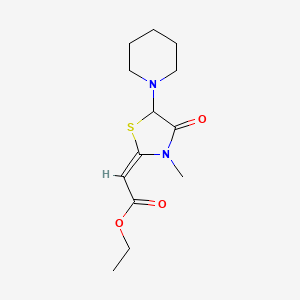
![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
